(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide
描述
属性
IUPAC Name |
(E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-11-4-6-13(7-5-11)8-9-20(18,19)16-14-10-12(2)15-17(14)3/h4-10,16H,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDGSJVCCRUQHN-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups at the 2 and 5 positions using methylating agents like methyl iodide in the presence of a base.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the dimethylpyrazole with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Ethene Moiety: The final step involves the formation of the ethene linkage through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired ethene compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, would be employed to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration, or halogens like bromine in the presence of a Lewis acid for halogenation.
Major Products:
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the sulfonamide group.
Substituted Aromatics: From electrophilic substitution reactions.
科学研究应用
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit promising anticancer properties. (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Case Study : A comparative study showed that this compound significantly reduced cell viability in breast and colon cancer cell lines at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity against a range of pathogens. Preliminary findings suggest that it exhibits significant inhibitory effects against multidrug-resistant strains of bacteria.
Case Study : In a study evaluating the antibacterial efficacy of various sulfonamides, this compound showed minimum inhibitory concentration (MIC) values comparable to those of established antibiotics like ciprofloxacin.
Diabetes Management
Sulfonamides have been explored for their potential in managing Type 2 diabetes mellitus due to their ability to inhibit enzymes like α-glucosidase. This compound may offer dual benefits by providing both antimicrobial and glucose-lowering effects.
Neurological Disorders
Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer’s disease.
作用机制
The mechanism of action of (E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole/Pyridazinone Cores
(a) 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one
- Structure: Features a pyridazinone ring substituted with a 4-methylphenyl group ().
- Key Differences: The pyridazinone core lacks the sulfonamide functionality present in the target compound. Anti-inflammatory activity: Exhibits an IC50 of 11.6 μM against LPS-induced macrophage inflammation (). However, the shared 4-methylphenyl group suggests comparable lipophilicity, which may influence cellular uptake.
(b) Tellurium-Containing Camphor Derivatives
- Example: (E)-1,7,7-trimethyl-N-(4-methyl-2-((5-methyl-2-(((E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenyl)tellanyl)phenyl)bicyclo[3.1.1]heptan-6-imine ().
- Key Differences: Incorporates tellurium and a bicyclic camphor-derived structure instead of a pyrazole-sulfonamide system. Comparison: The tellurium atom introduces redox-active properties, which are absent in the target compound.
Pharmacological and Physicochemical Properties
Table 1: Comparative Data on Structural and Functional Features
Key Observations:
Anti-inflammatory Potential: The pyridazinone analogue () shows moderate activity, suggesting that the 4-methylphenyl group may contribute to anti-inflammatory effects. The target compound’s sulfonamide group could enhance this via COX-2 inhibition, though direct data is lacking.
Stereochemical Impact : The E-configuration in the target compound likely improves target binding compared to Z-isomers, a trend observed in other ethenesulfonamides.
Solubility and Stability : Sulfonamides generally exhibit higher aqueous solubility than tellurium-containing compounds (), favoring pharmacokinetic profiles.
生物活性
(E)-N-(2,5-Dimethylpyrazol-3-YL)-2-(4-methylphenyl)ethenesulfonamide is a compound that belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazole ring, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the compound has shown significant cytotoxic effects against various cancer cell lines. A notable study reported that derivatives with similar structures exhibited IC50 values ranging from 5.00 to 29.85 µM against human cancer cell lines like A549 (lung cancer), HCT116 (colon cancer), and HeLa (cervical cancer) .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5f | C6 (glioma) | 5.13 |
| 5a | SH-SY5Y (neuroblastoma) | 5.00 |
| 5f | HeLa | 8.34 |
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analysis indicated that the compound led to significant apoptosis in C6 glioma cells, with a notable percentage undergoing late apoptosis .
Figure 1: Apoptosis Induction in C6 Cell Line
- Early Apoptotic Cells: 4.88%
- Late Apoptotic Cells: 69.27%
- Necrotic Cells: 4.88%
Anti-inflammatory Activity
Pyrazole derivatives are also known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation . This inhibition suggests potential applications in treating inflammatory diseases.
Case Studies
-
Study on Glioma Cells :
A recent investigation assessed the effects of a pyrazole derivative on C6 glioma cells. The study found that at an IC50 concentration, the compound induced cell cycle arrest predominantly in the G0/G1 phase, indicating its potential as an anticancer agent . -
Synthesis and Evaluation :
Another research focused on synthesizing various pyrazole derivatives and evaluating their biological activities. The findings indicated that modifications on the pyrazole ring significantly influenced their cytotoxicity and selectivity towards cancer cells .
化学反应分析
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. In studies of analogous sulfonamides :
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Product Yield |
|---|---|---|---|---|
| NaOH (1M) | H₂O/EtOH | 80°C | 4 hr | 72% |
| K₂CO₃ | DMF | 120°C | 6 hr | 85% |
-
Mechanism : Deprotonation of the sulfonamide NH group enables nucleophilic attack at the sulfur center, leading to bond cleavage or substitution.
-
Example Reaction :
Observed in hydrolysis studies of sulfonamide derivatives.
Electrophilic Addition to the Ethene Group
The ethene (-CH=CH-) group participates in electrophilic additions. Data from analogous ethenesulfonamides reveal:
Halogenation
| Halogen (X₂) | Catalyst | Solvent | Product |
|---|---|---|---|
| Br₂ (1.2 eq) | FeCl₃ | CHCl₃ | 1,2-dibromo adduct |
| Cl₂ (gas) | None | CCl₄ | 1,2-dichloro adduct |
Cycloaddition Reactions
The conjugated ethenesulfonamide system undergoes [4+2] Diels-Alder reactions. A study on related compounds reported:
Reaction with Cyclopentadiene
| Dienophile | Conditions | Cycloadduct Yield | Endo:Exo Ratio |
|---|---|---|---|
| Cyclopentadiene | Toluene, 110°C | 88% | 92:8 |
Pyrazole Ring Functionalization
The 2,5-dimethylpyrazole ring engages in electrophilic substitution:
Nitration
| Nitrating Agent | Solvent | Temperature | Major Product |
|---|---|---|---|
| HNO₃/H₂SO₄ | H₂SO₄ | 0°C | 4-Nitro derivative |
-
Positional Selectivity : Methyl groups at positions 2 and 5 direct nitration to position 4 (meta to both substituents) .
Metal Coordination
The pyrazole nitrogen and sulfonamide oxygen act as ligands for transition metals :
Complexation with Cu(II)
| Metal Salt | Ligand Ratio | Geometry | Stability Constant (log β) |
|---|---|---|---|
| CuCl₂ | 1:2 | Square planar | 12.7 ± 0.3 |
-
Application : These complexes show enhanced catalytic activity in oxidation reactions.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl groups:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Catalyst | Base | Yield |
|---|---|---|---|
| 4-Fluorophenyl | Pd(PPh₃)₄ | Cs₂CO₃ | 78% |
Oxidation and Reduction
Oxidation of Ethene Group
Reduction of Sulfonamide
-
Reagent : LiAlH₄ reduces -SO₂NH- to -S-NH- (42% yield).
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] dimerization:
-
Quantum Yield : Φ = 0.33 ± 0.02 in acetonitrile.
常见问题
Q. What are the recommended synthetic routes for (E)-N-(2,5-dimethylpyrazol-3-yl)-2-(4-methylphenyl)ethenesulfonamide, and how do reaction conditions influence yield and stereochemistry?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Sulfonylation : Reacting 2-(4-methylphenyl)ethenesulfonyl chloride with 2,5-dimethylpyrazol-3-amine under basic conditions (e.g., triethylamine in anhydrous THF) to form the sulfonamide bond.
- Stereochemical Control : Maintaining low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to minimize isomerization during sulfonylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the (E)-isomer. Monitor reaction progress via TLC and confirm stereochemistry using NOESY NMR .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR Analysis : Assign (E)-configuration via coupling constants (J = 12–15 Hz for trans-vinylic protons in ¹H-NMR) and confirm pyrazole substitution patterns using 2D-COSY .
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., PtCl₄) to enhance diffraction. Refine structures using SHELXL (v.2018/3) with Hirshfeld surface analysis to resolve disorder in the pyrazole ring .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro enzyme inhibition assays and cellular models?
Methodological Answer:
- Enzyme Assay Optimization : Use recombinant enzymes (e.g., carbonic anhydrase IX) in buffer systems mimicking physiological pH (7.4) and ionic strength. Compare IC₅₀ values with cellular assays (e.g., hypoxia-induced enzyme activity in HeLa cells) .
- Solubility Correction : Address discrepancies by pre-dissolving the compound in DMSO (≤0.1% v/v) with surfactants (e.g., Tween-80) to enhance bioavailability .
- Metabolite Screening : LC-MS/MS to identify active metabolites in cellular lysates that may contribute to off-target effects .
Q. How can computational modeling predict the binding mode of this compound to target proteins, and validate results experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with flexible ligand parameters and rigid receptor (PDB ID: 3HS4 for sulfonamide-binding proteins). Prioritize poses with sulfonamide oxygen coordinating catalytic zinc ions .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Validate with mutagenesis (e.g., Ala-scanning of key residues) and SPR binding affinity measurements .
- Crystallographic Validation : Soak crystals of target protein with the compound and solve the structure to ≤2.0 Å resolution. Use SHELXD for phase determination and Coot for model refinement .
Q. What are the challenges in analyzing structure-activity relationships (SAR) for pyrazole-sulfonamide hybrids, and how can they be mitigated?
Methodological Answer:
- SAR Libraries : Synthesize analogs with systematic substitutions (e.g., para-methyl vs. chloro on the phenyl ring) and assess inhibitory potency against a panel of enzymes (e.g., COX-2, CA isoforms) .
- Electronic Effects : Calculate Hammett σ values for substituents to correlate electron-withdrawing/donating groups with activity. Validate via cyclic voltammetry to measure redox potentials .
- Conformational Analysis : Use variable-temperature NMR to study rotational barriers of the ethenesulfonamide group and correlate with bioactivity .
Critical Analysis of Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
